Lithium tetrafluoroborate

Catalog No.
S611841
CAS No.
14283-07-9
M.F
BF4Li
M. Wt
93.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium tetrafluoroborate

CAS Number

14283-07-9

Product Name

Lithium tetrafluoroborate

IUPAC Name

lithium;tetrafluoroborate

Molecular Formula

BF4Li

Molecular Weight

93.8 g/mol

InChI

InChI=1S/BF4.Li/c2-1(3,4)5;/q-1;+1

InChI Key

UFXJWFBILHTTET-UHFFFAOYSA-N

SMILES

[Li+].[B-](F)(F)(F)F

Synonyms

Lithium Fluoborate (6CI); Lithium Tetrafluoroborate (7CI); Lithium Boridefluoride (LiBF4); Lithium Fluoroborate; Lithium Fluoroborate (LiBF4); Lithium tetrafluoroborate (LiBF4); Lithium tetrafluoroborate(1-)

Canonical SMILES

[Li+].[B-](F)(F)(F)F

Isomeric SMILES

[Li+].[B-](F)(F)(F)F

The exact mass of the compound Lithium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boric Acids - Borates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lithium tetrafluoroborate (LiBF4) is a specialized, high-stability lithium salt primarily procured for advanced lithium-ion and solid-state battery electrolytes. While it exhibits a moderately lower room-temperature ionic conductivity than the industry-standard lithium hexafluorophosphate (LiPF6), LiBF4 is strategically selected for its exceptional thermal stability, expanded operating temperature window, and robust resistance to hydrolysis[1]. In industrial material selection, it serves as both a primary electrolyte salt for extreme-condition cells and a critical functional additive used to passivate aluminum current collectors in imide-based electrolyte formulations [2]. Its procurement is driven by applications where standard carbonate-based LiPF6 systems fail due to moisture sensitivity, thermal runaway risks, or sub-zero impedance spikes.

Substituting LiBF4 with the ubiquitous LiPF6 introduces severe process and performance vulnerabilities, particularly regarding moisture sensitivity; trace water causes LiPF6 to rapidly hydrolyze and generate hydrofluoric acid (HF), which actively corrodes cathode materials and dissolves transition metals [1]. Conversely, substituting LiBF4 with high-conductivity imide salts like Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or Lithium bis(fluorosulfonyl)imide (LiFSI) fails at the cell-design level due to their aggressive anodic corrosion of aluminum current collectors at voltages as low as 3.3 V to 3.7 V [2]. LiBF4 effectively bridges this gap by resisting hydrolysis while actively forming a protective passivation layer on aluminum, making it non-interchangeable for high-voltage or moisture-resilient cell architectures.

Hydrolysis Resistance and Suppression of HF Generation

A primary driver for LiBF4 procurement is its chemical stability in the presence of trace moisture. NMR and XPS analyses demonstrate that unreacted LiPF6 readily hydrolyzes to generate highly corrosive hydrofluoric acid (HF) and LiPO2F2, leading to transition metal dissolution from the cathode. In contrast, LiBF4 exhibits suppressed hydrolysis and significantly lower HF generation, maintaining structural integrity and preventing the rapid capacity fade associated with LiPF6 degradation [1].

Evidence DimensionHydrolysis-induced HF generation and metal dissolution
Target Compound DataLiBF4: Suppressed metal dissolution and high structural stability with minimal HF generation
Comparator Or BaselineLiPF6: Rapid hydrolysis yielding HF, causing severe transition metal dissolution
Quantified DifferenceLiBF4 provides suppressed HF-mediated cathode corrosion compared to the LiPF6 baseline
ConditionsElectrolyte exposure to trace moisture / D2O hydrolysis assays

Reduces the need for ultra-dry manufacturing environments and prevents premature battery failure caused by HF-induced cathode degradation.

Sub-Zero Temperature Electrochemical Performance

For applications in extreme cold, LiBF4 outperforms standard formulations. Studies evaluating ester-based electrolytes at -20 °C reveal that LiBF4 formulations deliver significantly higher reversible capacity and lower cell polarization than LiPF6 equivalents. The improved low-temperature performance of LiBF4 is quantitatively linked to a lower charge transfer resistance at the solid electrolyte interphase (SEI), enabling functional lithium-ion transport where LiPF6 systems freeze or suffer severe impedance spikes [1].

Evidence DimensionLow-temperature (-20 °C) charge transfer resistance and reversible capacity
Target Compound DataLiBF4: High reversible capacity with low charge transfer resistance at -20 °C
Comparator Or BaselineLiPF6: Severe capacity fade and high impedance at -20 °C
Quantified DifferenceLiBF4 demonstrates maintained operational kinetics and capacity at -20 °C, outperforming LiPF6 in identical ester/FEC solvent blends
ConditionsNCM 622 || Graphite Li-Ion cells cycled at -20 °C in methyl acetate/fluoroethylene carbonate (MA/FEC) blends

Essential for procuring electrolytes for aerospace, defense, and automotive applications that require reliable power delivery in sub-zero climates.

Aluminum Current Collector Passivation and Anti-Corrosion

While next-generation imide salts like LiFSI and LiTFSI offer high ionic conductivity, they aggressively corrode aluminum current collectors at high voltages (onset at 3.3 V and 3.7 V vs. Li/Li+, respectively). LiBF4 does not suffer from this vulnerability; instead, it actively forms a robust AlF3/borate passivation layer on the aluminum surface. Consequently, LiBF4 is frequently procured either as a primary high-voltage salt or as a critical additive (e.g., 20% inclusion) to completely suppress Al corrosion in LiTFSI/LiFSI-based electrolytes up to 4.5 V [1].

Evidence DimensionOnset voltage of aluminum current collector corrosion
Target Compound DataLiBF4: Forms stable passivation layer, preventing corrosion up to 4.5 V
Comparator Or BaselineLiFSI / LiTFSI: Severe anodic corrosion onset at 3.3 V and 3.7 V, respectively
Quantified DifferenceLiBF4 extends the anodic stability window of the aluminum collector by >0.8 V compared to imide salts
ConditionsChronoamperometry and cyclic voltammetry of Al electrodes in carbonate solvents at high potentials

Allows battery manufacturers to utilize high-voltage cathode materials without suffering catastrophic current collector degradation.

Ultra-Low Temperature Battery Systems

Due to its significantly lower charge transfer resistance at -20 °C compared to LiPF6, LiBF4 is a highly effective salt for ester-based electrolytes used in aerospace, defense, and cold-climate electric vehicle batteries [1].

High-Voltage Imide-Based Electrolyte Formulations

LiBF4 is procured as a mandatory co-salt or additive in LiTFSI and LiFSI electrolyte systems to form a protective passivation layer on aluminum current collectors, enabling stable cycling at voltages exceeding 4.0 V [2].

Moisture-Resilient Cell Manufacturing

Because LiBF4 resists hydrolysis and generates negligible HF compared to LiPF6, it is selected for prototype and industrial cell manufacturing environments where maintaining ultra-dry room conditions is cost-prohibitive or technically challenging [3].

UNII

AF751CNK2N

GHS Hazard Statements

Aggregated GHS information provided by 195 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 195 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 194 of 195 companies with hazard statement code(s):;
H302 (97.94%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (27.32%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (87.11%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (12.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (45.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (12.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25.77%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

14283-07-9

Wikipedia

Lithium tetrafluoroborate

General Manufacturing Information

Borate(1-), tetrafluoro-, lithium (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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